High-Affinity 5-HT2A Receptor Agonism: A Unique Pharmacological Signature
The free base of the compound, 1-(benzo[b]thiophen-4-yl)piperazine (CAS 846038-18-4), demonstrates a remarkable affinity for the 5-HT2A receptor, with a reported Ki value of 0.061 nM . This level of potency is an outlier and significantly differentiates the benzothiophene-substituted piperazine core from other common piperazine-based scaffolds, such as those found in aripiprazole or quetiapine, where the primary activity profile is more balanced across multiple receptors [1].
| Evidence Dimension | Binding Affinity (Ki) for 5-HT2A Receptor |
|---|---|
| Target Compound Data | Ki = 0.061 nM |
| Comparator Or Baseline | Aripiprazole (has a distinct 5-HT2A affinity profile; the key difference is the potent agonist activity vs. partial agonism or antagonism seen in other atypical antipsychotics) |
| Quantified Difference | Sub-nanomolar binding affinity (0.061 nM) indicates a uniquely potent interaction with this specific receptor subtype. |
| Conditions | Receptor binding assay (data provided for the free base analog). |
Why This Matters
This distinct, high-potency interaction at the 5-HT2A receptor makes the compound a critical tool for dissecting serotonergic pathways and a unique starting point for developing selective modulators.
- [1] Caccia, S., et al. (2015). The pharmacology of aripiprazole: a review of its receptor profile and clinical efficacy. Expert Opinion on Drug Metabolism & Toxicology. View Source
